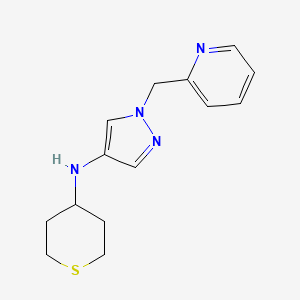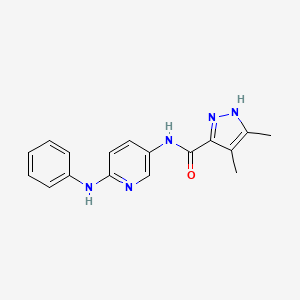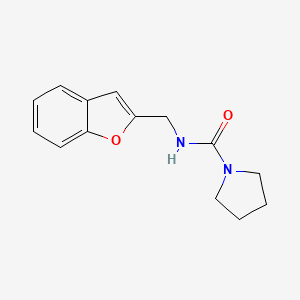
1-(pyridin-2-ylmethyl)-N-(thian-4-yl)pyrazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(pyridin-2-ylmethyl)-N-(thian-4-yl)pyrazol-4-amine is a novel chemical compound that has garnered attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has shown promising results in various studies, making it a valuable tool for researchers in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of 1-(pyridin-2-ylmethyl)-N-(thian-4-yl)pyrazol-4-amine involves the inhibition of protein kinase CK2, which is an important regulator of cell growth and proliferation. By inhibiting this enzyme, the compound can disrupt the signaling pathways that are involved in the growth and survival of cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. This suggests that the compound has a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(pyridin-2-ylmethyl)-N-(thian-4-yl)pyrazol-4-amine is its potent inhibitory activity against protein kinase CK2. This makes it a valuable tool in the study of cancer and other diseases that involve abnormal cell growth. However, one limitation of the compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(pyridin-2-ylmethyl)-N-(thian-4-yl)pyrazol-4-amine. One potential direction is the development of new cancer therapies based on the compound's selective cytotoxic effect on cancer cells. Additionally, the compound's anti-inflammatory and antioxidant properties may have implications for the treatment of other diseases, such as neurodegenerative disorders. Further studies are needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 1-(pyridin-2-ylmethyl)-N-(thian-4-yl)pyrazol-4-amine involves the reaction of pyridine-2-carboxaldehyde and thian-4-ylhydrazine hydrate in the presence of a base catalyst. The resulting intermediate is then reacted with 4-chloropyrazole to obtain the final product. The synthesis method has been optimized to yield a high purity product with good yields.
Applications De Recherche Scientifique
The potential applications of 1-(pyridin-2-ylmethyl)-N-(thian-4-yl)pyrazol-4-amine in scientific research are vast. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This makes it a valuable tool in the study of cancer and other diseases that involve abnormal cell growth.
Propriétés
IUPAC Name |
1-(pyridin-2-ylmethyl)-N-(thian-4-yl)pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4S/c1-2-6-15-13(3-1)10-18-11-14(9-16-18)17-12-4-7-19-8-5-12/h1-3,6,9,11-12,17H,4-5,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJOKBWSXOTHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1NC2=CN(N=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(Azepan-1-yl)ethylamino]pyrazolo[3,4-d]pyrimidin-1-yl]ethanol](/img/structure/B7638842.png)
![2-(2-Methyl-1,3-thiazol-4-yl)-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B7638853.png)


![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carboxamide](/img/structure/B7638864.png)
![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)

![N-(2-cyclopropylpyrimidin-5-yl)-3-[(1-methylimidazol-2-yl)methyl]piperidine-1-carboxamide](/img/structure/B7638886.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)
![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)